molecular formula C24H22ClNO2 B4036982 4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride

4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride

Cat. No.: B4036982
M. Wt: 391.9 g/mol
InChI Key: OCDDQCKZLWPTSN-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a tetrahydrobenzo[a]phenanthridinyl group and a dihydroxybenzene moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the tetrahydrobenzo[a]phenanthridinyl core, followed by the introduction of the methyl group and the dihydroxybenzene moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Mirtazapine Related Compound D: Shares structural similarities but differs in its pharmacological profile.

    Imidazole Derivatives: Possess similar heterocyclic structures but have distinct chemical and biological properties.

Uniqueness

4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride stands out due to its unique combination of aromatic rings and functional groups, which confer specific chemical reactivity and potential biological activities not found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2.ClH/c1-14-6-9-18-20(12-14)23-17-5-3-2-4-15(17)7-11-21(23)25-24(18)19-10-8-16(26)13-22(19)27;/h2-5,7-8,10-11,13-14,26-27H,6,9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDQCKZLWPTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=C(C=C(C=C5)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride
Reactant of Route 2
4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride
Reactant of Route 3
4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride
Reactant of Route 4
4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride
Reactant of Route 5
4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride
Reactant of Route 6
4-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)benzene-1,3-diol;hydrochloride

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